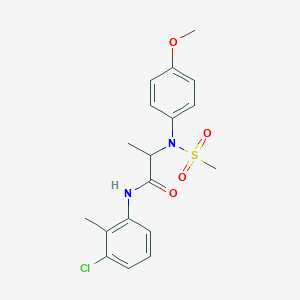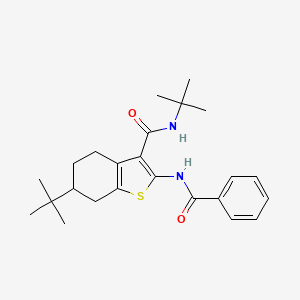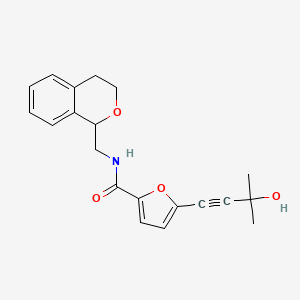![molecular formula C16H11Cl2FN2O2S B3933301 2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3933301.png)
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
描述
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenoxy group, a fluorophenyl group, and an oxadiazole ring
准备方法
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
化学反应分析
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorophenoxy and fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antitumor properties are attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis . The compound may also interact with enzymes and receptors, modulating their activity and affecting various biological pathways.
相似化合物的比较
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole can be compared with other similar compounds such as:
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2,4-dichlorophenoxypropionic acid: Another herbicide with structural similarities.
Methyl 2-(2,4-dichlorophenoxy)propionate: A related ester compound used in various applications. The uniqueness of this compound lies in its combination of the oxadiazole ring with both dichlorophenoxy and fluorophenyl groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O2S/c17-11-5-6-14(12(18)7-11)22-8-15-20-21-16(23-15)24-9-10-3-1-2-4-13(10)19/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEOGEOQDPYGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B3933220.png)
![N-[6-tert-butyl-3-(3-methylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B3933225.png)

![4-[(2-Fluorophenyl)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one](/img/structure/B3933234.png)
![4-{4-ethyl-6-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3933235.png)

![[3,4,5-Tris(acetyloxy)-6-[(2-phenoxyethyl)sulfanyl]oxan-2-YL]methyl acetate](/img/structure/B3933252.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3933254.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3933267.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933287.png)


![N-[6-tert-butyl-3-(2,6-dimethylmorpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B3933321.png)
![1-[2-(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]PROPAN-1-ONE](/img/structure/B3933337.png)
